N-(2-bromophenyl)ethanethioamide

Benzothiazole synthesis Intramolecular cyclization Regioselectivity

Procurement of bromophenyl regioisomers risks costly errors-only the ortho isomer enables intramolecular cyclization to 2-methylbenzothiazole. N-(2-Bromophenyl)ethanethioamide (CAS 62635-46-5) is preorganized for benzothiazole formation via Pd-catalyzed (≤87% yield) or visible-light metal-free conditions; meta/para isomers are inert. Ideal for SAR studies and catalytic method development. Verify identity via InChIKey ZTELAVHCMIPWNO-UHFFFAOYSA-N. Specify ≥98% purity with batch QC (NMR, HPLC).

Molecular Formula C8H8BrNS
Molecular Weight 230.13 g/mol
CAS No. 62635-46-5
Cat. No. B1598913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)ethanethioamide
CAS62635-46-5
Molecular FormulaC8H8BrNS
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESCC(=S)NC1=CC=CC=C1Br
InChIInChI=1S/C8H8BrNS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
InChIKeyZTELAVHCMIPWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromophenyl)ethanethioamide: Ortho-Bromo Thioamide Building Block


N-(2-Bromophenyl)ethanethioamide (CAS 62635-46-5) is a secondary thioamide bearing an ortho-brominated phenyl ring and a methyl group on the thiocarbonyl carbon, with molecular formula C₈H₈BrNS and molecular weight 230.13 g/mol . It is classified as an N-arylthioamide and serves as a versatile synthetic intermediate, most notably as a direct precursor to 2-methylbenzothiazole via intramolecular cyclization . The compound is commercially available at purities of 95–98% and is cataloged under synonyms including N-(2-bromophenyl)thioacetamide and DA-17113 .

N-(2-Bromophenyl)ethanethioamide: Why Generic Substitution Fails


The simultaneous presence of three structural features—the thioamide (C=S) group, the ortho-bromine substituent, and the terminal methyl group—each contribute distinct and non-interchangeable functions . The ortho-bromine is essential for intramolecular cyclization to form benzothiazoles; meta- or para-bromo isomers (e.g., N-(3-bromophenyl)ethanethioamide, CAS 29452-12-8; N-(4-bromophenyl)ethanethioamide, CAS 20980-00-1) lack the geometric preorganization required for this transformation . Substituting the thioamide with an amide (e.g., N-(2-bromophenyl)acetamide, CAS 614-76-6) fundamentally alters reactivity: the longer, more polarizable C=S bond (~1.66 Å vs. ~1.22 Å for C=O) confers higher HOMO energy and greater nucleophilic/electrophilic reactivity, while increasing lipophilicity by approximately 1 logP unit . Generic interchange among these analogs therefore compromises both synthetic utility and physicochemical properties in a quantifiable manner.

N-(2-Bromophenyl)ethanethioamide: Differentiation Evidence vs. Analogs


Benzothiazole Cyclization: Ortho-Bromo Required

N-(2-Bromophenyl)ethanethioamide contains a bromine atom at the ortho position of the N-phenyl ring, which is geometrically positioned to undergo intramolecular C–S bond formation via Pd-catalyzed or visible-light-mediated cyclization to yield 2-methylbenzothiazole . The meta isomer (N-(3-bromophenyl)ethanethioamide, CAS 29452-12-8) and para isomer (N-(4-bromophenyl)ethanethioamide, CAS 20980-00-1) cannot participate in this cyclization because the bromine is not positioned to form a five-membered benzothiazole ring; the reaction simply does not proceed for these substrates .

Benzothiazole synthesis Intramolecular cyclization Regioselectivity

Thioamide vs. Amide: Electronic and Reactivity Differences

The thioamide C=S bond in N-(2-bromophenyl)ethanethioamide is fundamentally distinct from the amide C=O bond in N-(2-bromophenyl)acetamide (CAS 614-76-6) . The C=S bond length is approximately 1.65–1.71 Å, compared to approximately 1.22–1.25 Å for the C=O bond, reflecting the larger van der Waals radius of sulfur versus oxygen . This geometric difference is accompanied by electronic differences: thioamides possess higher HOMO energy and lower LUMO energy than their amide counterparts, making them more reactive toward both nucleophiles and electrophiles, and more readily oxidized .

Thioamide reactivity Bond length Electronic structure

Enhanced Lipophilicity: Thioamide vs. Amide

N-(2-Bromophenyl)ethanethioamide exhibits substantially higher computed lipophilicity than its amide counterpart . The predicted LogP for the thioamide is 3.43, compared to 1.98–2.48 for N-(2-bromophenyl)acetamide . This approximately 1.0–1.5 logP unit increase is attributable to the greater polarizability of the thiocarbonyl sulfur atom and translates to approximately 10–30× higher theoretical partition coefficient in octanol/water systems.

Lipophilicity LogP Membrane permeability

Boiling Point Differences Among Regioisomers

The three regioisomeric N-(bromophenyl)ethanethioamides exhibit distinct boiling points that reflect differences in molecular packing and dipole moments arising from bromine substitution position . The ortho isomer (target compound) has a boiling point of 273.9°C at 760 mmHg, compared to 276.4°C for the para isomer (CAS 20980-00-1) . While individually modest, these differences can be exploited for isomer identity confirmation by GC or distillation parameters.

Physicochemical properties Boiling point Regioisomer comparison

Bromine Leaving Group Superiority in Pd Catalysis

The ortho-bromine substituent in N-(2-bromophenyl)ethanethioamide serves as a competent leaving group for palladium-catalyzed intramolecular C–S bond formation . The C–Br bond (bond dissociation energy ~68 kcal/mol) is weaker than the C–Cl bond (~81 kcal/mol) in the chloro analog N-(2-chlorophenyl)ethanethioamide (CAS 39184-83-3), facilitating oxidative addition to Pd(0) under milder conditions . In the Tetrahedron Letters study, o-bromophenylthioamides underwent efficient cyclization with Pd₂(dba)₃/monophosphine catalysts, achieving yields up to 87%, whereas the corresponding chloro substrates would be expected to require harsher conditions or show lower conversion .

Cross-coupling Leaving group Bromine vs. chlorine

2-Methylbenzothiazole Precursor Specificity

The methyl substituent on the thioamide carbon of N-(2-bromophenyl)ethanethioamide dictates that cyclization yields specifically 2-methylbenzothiazole . If a different 2-substituted benzothiazole is desired, the corresponding N-(2-bromophenyl)thioamide with the appropriate substituent must be used. This contrasts with alternative precursors such as 2-mercaptoaniline + acetic acid, which also produce 2-methylbenzothiazole but lack the halogen handle for subsequent cross-coupling diversification of the benzothiazole core .

2-Methylbenzothiazole Precursor specificity Heterocycle synthesis

N-(2-Bromophenyl)ethanethioamide: Best Application Scenarios


2-Methylbenzothiazole Library Synthesis

N-(2-Bromophenyl)ethanethioamide is uniquely suited as a direct precursor for 2-methylbenzothiazole synthesis. The ortho-bromine enables intramolecular cyclization under either Pd-catalyzed conditions (up to 87% yield) or visible-light-promoted metal-free conditions (45W CFL, Na₃PO₄, DMSO, RT), as demonstrated in patent CN-112979581-B . Neither the meta-bromo nor para-bromo isomers can participate in this transformation. For laboratories building benzothiazole-focused compound collections, this compound provides access to a privileged heterocyclic scaffold that is prevalent in anticancer, antimicrobial, and neuroprotective agents .

Thioamide-Based Medicinal Chemistry Exploration

The thioamide functional group confers distinct electronic properties (longer C=S bond, higher HOMO, lower LUMO) and enhanced lipophilicity (LogP ~3.43 vs. ~1.98–2.48 for the amide analog) compared to its amide counterpart . This makes N-(2-bromophenyl)ethanethioamide a valuable starting material for structure-activity relationship (SAR) studies where thioamide incorporation is being evaluated for metabolic stability, target binding, or membrane permeability optimization. The ortho-bromine additionally provides a synthetic handle for further functionalization via cross-coupling before or after thioamide installation.

C–S Cyclization Methodology Development

As an N-arylthioamide with an ortho-halogen leaving group, N-(2-bromophenyl)ethanethioamide serves as an ideal model substrate for developing and benchmarking new catalytic methods for benzothiazole synthesis. Its well-defined product (2-methylbenzothiazole, CAS 120-75-2) facilitates straightforward reaction monitoring and yield determination . The compound's commercial availability at 95–98% purity from multiple suppliers supports reproducible methodology studies . The weaker C–Br bond (~68 kcal/mol) compared to C–Cl (~81 kcal/mol) allows researchers to probe mild catalytic activation conditions.

QC Procurement of Ortho-Bromo Thioamide

Given that the three bromophenyl regioisomers (ortho, meta, para) share identical molecular formulas and very similar molecular weights, procurement errors are a genuine risk in multi-compound screening campaigns . The target compound's distinct boiling point (273.9°C vs. 276.4°C for the para isomer) and unique InChIKey (ZTELAVHCMIPWNO-UHFFFAOYSA-N) provide unambiguous identity verification parameters. For procurement managers, specifying CAS 62635-46-5 with a minimum purity of 98% and requesting batch-specific QC data (NMR, HPLC) ensures the correct ortho isomer is obtained from reputable suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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